![molecular formula C12H8Cl2O3S B14457860 [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid CAS No. 75819-64-6](/img/structure/B14457860.png)
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C13H8Cl2O4S It is known for its unique structure, which includes both dichlorophenoxy and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with thiophene-2-carbonyl chloride in the presence of a base, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of chloro groups with other functional groups .
科学的研究の応用
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid has several scientific research applications:
作用機序
The mechanism of action of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but lacking the thiophene moiety.
Thiophene-2-acetic acid: Shares the thiophene ring but differs in the acetic acid substitution pattern.
Thiophene-3-acetic acid: Another isomer of thiophene acetic acid with different substitution.
Uniqueness
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is unique due to its combination of dichlorophenoxy and thiophene functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and application .
特性
CAS番号 |
75819-64-6 |
|---|---|
分子式 |
C12H8Cl2O3S |
分子量 |
303.2 g/mol |
IUPAC名 |
2-(2,3-dichloro-4-thiophen-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-7(9-2-1-5-18-9)3-4-8(12(11)14)17-6-10(15)16/h1-5H,6H2,(H,15,16) |
InChIキー |
GPOMSMADYCBSEV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


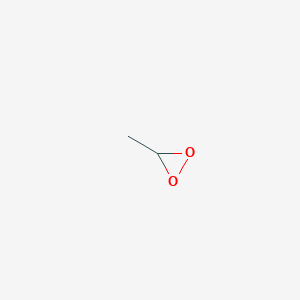

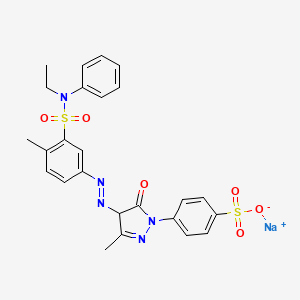
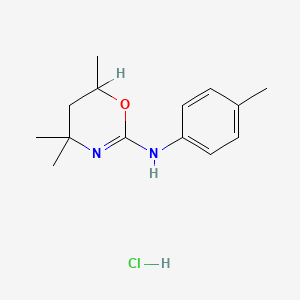

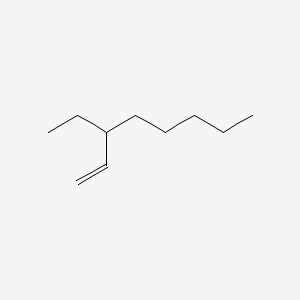
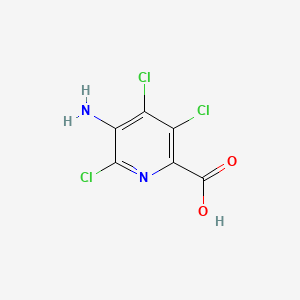
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

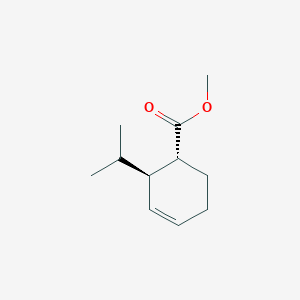
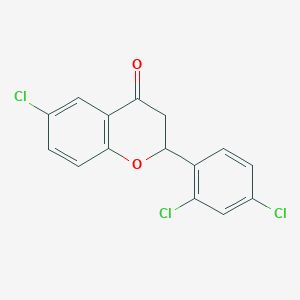
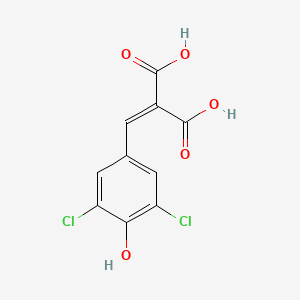
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
